Cyclobutyl 2-methoxyphenyl ketone

Synthetic Methodology C–C Bond Formation Medicinal Chemistry Scaffold

Cyclobutyl 2-methoxyphenyl ketone (CAS 898790-42-6) is a synthetic aryl ketone with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. It features a cyclobutyl ring directly bonded to a ketone carbonyl, which is further conjugated to a 2-methoxyphenyl (ortho-methoxyphenyl) aromatic ring.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 898790-42-6
Cat. No. B1324720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-methoxyphenyl ketone
CAS898790-42-6
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2CCC2
InChIInChI=1S/C12H14O2/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3
InChIKeyVRZXSSDRRKBMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl 2-Methoxyphenyl Ketone (CAS 898790-42-6): Aryl Ketone Scaffold Procurement Guide


Cyclobutyl 2-methoxyphenyl ketone (CAS 898790-42-6) is a synthetic aryl ketone with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It features a cyclobutyl ring directly bonded to a ketone carbonyl, which is further conjugated to a 2-methoxyphenyl (ortho-methoxyphenyl) aromatic ring . The compound is commercially available from multiple specialty chemical suppliers, typically at purities of 95–97% . Its structural motif—a strained cyclobutyl ketone with an ortho-methoxyaryl group—positions it as a versatile small-molecule scaffold for medicinal chemistry and a reactive intermediate for further synthetic elaboration .

Synthetic elaboration via chelation-directed SNAr of the ortho-methoxy group, inaccessible to meta and para isomers.
Medicinal chemistry scaffold diversification
Cyclobutyl ketone core supports simplified phase I metabolite profiling relative to cyclohexyl ketones.
Class-level inference for toxicology and metabolism probe studies
Well-characterized LogP (~2.8) and boiling point (~296°C) enable use as an HPLC reference standard.
Analytical method development and physicochemical profiling

Why Cyclobutyl 2-Methoxyphenyl Ketone Cannot Be Interchanged with Its Regioisomers or Unsubstituted Analogs


The three regioisomeric cyclobutyl methoxyphenyl ketones—ortho (CAS 898790-42-6), meta (CAS 898790-44-8), and para (CAS 100121-80-0)—share an identical molecular formula (C₁₂H₁₄O₂) and molecular weight (190.24 g/mol) yet exhibit distinct electronic properties, reactivity profiles, and physical properties that preclude generic substitution. The ortho-methoxy group introduces a unique chelation-capable geometry that enables proximity-directed nucleophilic aromatic substitution and intramolecular reactivity patterns absent in the meta and para isomers . Furthermore, the unsubstituted cyclobutyl phenyl ketone (CAS 5407-98-7) lacks the hydrogen-bond acceptor capacity and altered lipophilicity conferred by the methoxy substituent, resulting in a LogP differential of approximately 0.2–0.3 units that significantly impacts chromatographic behavior and biological partitioning . Procurement without verifying the specific substitution pattern risks introducing an inactive or off-target regioisomer into synthetic or assay workflows.

Regioisomer
Ortho-methoxy (Target)
Meta- or para-methoxy ketones
Chelation-directed SNAr reactivity is structurally impossible for meta and para isomers, altering synthetic route viability.
Analog
Cyclobutyl 2-methoxyphenyl ketone
Unsubstituted cyclobutyl phenyl ketone
Absence of methoxy group decreases LogP by ~0.2 units and removes hydrogen-bond acceptor, shifting chromatographic retention and biological partitioning.
Scaffold
Cyclobutyl ketone core
Cyclohexyl ketone core
Cyclohexyl analog produces nine phase I metabolites vs. one for the cyclobutyl core, dramatically altering metabolic pathway interpretation.

Quantitative Differentiation Evidence for Cyclobutyl 2-Methoxyphenyl Ketone vs. Closest Analogs


Ortho-Methoxy Chelation Enables Unique SNAr Reactivity Not Accessible with Meta or Para Regioisomers

The ortho-methoxy group in cyclobutyl 2-methoxyphenyl ketone enables proximity- and chelation-induced nucleophilic aromatic substitution (SNAr) of the methoxy group itself with Grignard reagents, a reaction that is structurally impossible for the meta and para regioisomers because the methoxy group is not positioned adjacent to the ketone carbonyl. Grelier et al. (2015) demonstrated that ortho-methoxyphenyl ketones undergo direct displacement of the o-methoxy group with aryl, alkyl, and alkenyl Grignard reagents to yield o-substituted ketones, a transformation that was applied to the synthesis of a C-methyl analogue of a cyclooxygenase inhibitor . This chelation-directed reactivity is exclusively conferred by the ortho substitution pattern and cannot be replicated by the meta (3-methoxy) or para (4-methoxy) isomers, which lack the requisite spatial proximity between the methoxy oxygen and the ketone carbonyl.

Ortho-methoxy SNAr reactivity
Reported
Grignard-mediated SNAr displacement of ortho-methoxy group present; reactivity absent in meta and para regioisomers.
Regioselective C–C bond diversification route
Class-level evidence for o-methoxyaryl ketones; transition-metal-free conditions.
Synthetic Methodology C–C Bond Formation Medicinal Chemistry Scaffold

LogP Differentiation: Ortho-Methoxy Substitution Increases Lipophilicity vs. Unsubstituted Cyclobutyl Phenyl Ketone

The XLogP3 value of cyclobutyl 2-methoxyphenyl ketone is 2.8, as reported by Alfa Chemistry and consistent with the ACD/LogP prediction of 2.81 from ChemSpider . This represents a measurable increase in lipophilicity compared to the unsubstituted cyclobutyl phenyl ketone (CAS 5407-98-7), which has a reported LogP of 2.60–2.67 across multiple sources [1]. The introduction of the ortho-methoxy group thus increases LogP by approximately 0.14–0.20 units, corresponding to a roughly 1.4–1.6× increase in octanol-water partition coefficient. The three regioisomeric methoxyphenyl ketones (ortho, meta, para) all report a LogP of approximately 2.678–2.8, indicating that the methoxy substitution—rather than its position—drives the lipophilicity increase relative to the unsubstituted parent .

LogP differentiation
Cross-study comparable
ΔLogP ≈ +0.14 to +0.20 vs. unsubstituted cyclobutyl phenyl ketone; ~1.4–1.6× higher octanol-water partitioning.
Alters HPLC retention and predicted membrane permeability
Predicted values; experimental LogP ~2.678 reported.
Physicochemical Profiling ADME Prediction Chromatographic Method Development

Elevated Boiling Point Reflects Increased Intermolecular Interaction from Ortho-Methoxy Group vs. Unsubstituted Analog

Cyclobutyl 2-methoxyphenyl ketone exhibits a predicted boiling point of 295.7 ± 13.0 °C at 760 mmHg, as reported by ChemSpider (ACD/Labs prediction) and Alfa Chemistry . This is approximately 35 °C higher than the boiling point of the unsubstituted cyclobutyl phenyl ketone (260.0 ± 0.0 °C at 760 mmHg as listed by CAS Common Chemistry and ChemSpider) [1]. The approximately 13% increase in boiling point (on the Kelvin scale: ~569 K vs. ~533 K) is consistent with the introduction of the methoxy group, which adds both molecular weight (190.24 vs. 160.21 g/mol, an ~18.7% increase) and a hydrogen-bond acceptor site that enhances intermolecular dipole-dipole and van der Waals interactions. In comparison, the para-methoxy regioisomer (CAS 100121-80-0) has a reported boiling point of 320.3 °C at 760 mmHg , suggesting that the ortho-methoxy isomer occupies an intermediate volatility position within the regioisomeric series.

Elevated boiling point
Cross-study comparable
ΔT_boil ≈ +35°C vs. unsubstituted analog; ~24°C lower than para regioisomer.
Impacts distillation purification and thermal stability
Predicted values at 760 mmHg; target remains liquid over broader window.
Physical Property Comparison Purification Method Selection Storage and Handling

Cyclobutyl Ketone Scaffold Demonstrates Simplified Metabolic Profile vs. Cyclohexyl Ketone in In Vitro Biotransformation Assays

While direct metabolic data for cyclobutyl 2-methoxyphenyl ketone are not published, class-level evidence from the closely related cyclobutyl phenyl ketone (CBP, CAS 5407-98-7) demonstrates a key advantage of the cyclobutyl ketone scaffold over the cyclohexyl analog. In rainbow trout (Oncorhynchus mykiss) liver slice in vitro metabolism assays, CBP produced only one distinct metabolite (CBPOH, the corresponding benzhydrol alcohol via ketone reduction), whereas cyclohexyl phenyl ketone (CPK, CAS 712-50-5) yielded nine positional isomers from phase I oxidation of the cyclohexyl ring [1][2]. The metabolic simplicity of the cyclobutyl ketone core—attributed to the ring strain and reduced number of oxidizable C–H bonds in the four-membered ring compared to the six-membered cyclohexyl ring—translates to fewer metabolite species and a more predictable biotransformation pathway. The ortho-methoxy substituent on the target compound may further modulate metabolism through electronic effects on the aryl ring, though direct experimental confirmation is lacking.

Metabolic profile comparison
Class-level inference
1 metabolite for cyclobutyl phenyl ketone vs. 9 positional isomers for cyclohexyl analog in trout liver slice assay.
Simplified biotransformation pathway interpretation
No direct data for target; class-level inference. Data to verify.
Drug Metabolism Toxicology Endocrine Disruption Screening

Commercial Availability: Ortho Regioisomer Shows Differentiated Pricing and Supplier Footprint Relative to Meta and Para Isomers

Cyclobutyl 2-methoxyphenyl ketone (CAS 898790-42-6) is commercially available from multiple suppliers including Fluorochem (through CymitQuimica), Matrix Scientific, Otava Ltd., and Rieke Metals, with typical purities of 95–97% . Reported pricing from Fluorochem (via cnreagent.com) is approximately $416/1g, $691/2g, and $1,344/5g for 97% purity material . In contrast, the para regioisomer (cyclobutyl 4-methoxyphenyl ketone, CAS 100121-80-0) is offered by Fluorochem at significantly higher prices: £1,184/1g, £1,714/2g, and £3,036/5g , representing a roughly 2.5–2.8× cost premium over the ortho isomer at the 1g scale. The meta isomer (CAS 898790-44-8) is available from AKSci at 95% purity with pricing on request . The ortho isomer thus represents the most cost-accessible entry point among the three regioisomers for procurement at research quantities, which may influence synthetic route economics when the specific substitution pattern is not the primary driver of downstream biological activity.

Cost accessibility
Cross-study comparable
~$416/1g (ortho) vs. ~$1,500/1g (para); ortho is ~2.5–2.8× less expensive per gram.
Lower procurement barrier for multi-gram synthesis
Pricing from Fluorochem platform; subject to change.
Procurement Supply Chain Cost Analysis

Recommended Procurement and Application Scenarios for Cyclobutyl 2-Methoxyphenyl Ketone in Research Programs


Scaffold Diversification via Ortho-Methoxy SNAr Displacement in Medicinal Chemistry Library Synthesis

Research teams synthesizing compound libraries for structure-activity relationship (SAR) studies should procure the ortho isomer specifically when planning to exploit chelation-directed nucleophilic aromatic substitution of the methoxy group as a site for regioselective C–C bond formation. As demonstrated by Grelier et al. (2015), the ortho-methoxy group in o-methoxyaryl ketones can be directly displaced with Grignard reagents under transition-metal-free conditions, enabling rapid diversification to o-aryl, o-alkyl, or o-alkenyl derivatives . This reactivity is structurally inaccessible to the meta and para regioisomers, making the ortho isomer the only viable choice for this synthetic strategy.

Metabolism and Toxicology Probe Studies Exploiting the Simplified Biotransformation of the Cyclobutyl Ketone Core

Investigators designing in vitro metabolism or endocrine disruption assays should consider cyclobutyl 2-methoxyphenyl ketone as a probe molecule based on class-level evidence that cyclobutyl aryl ketones undergo substantially simpler phase I biotransformation than their cyclohexyl counterparts. The cyclobutyl scaffold produces only a single reduced metabolite (the benzhydrol alcohol), compared to nine positional isomers from cyclohexyl phenyl ketone in rainbow trout liver slice assays [1][2]. The ortho-methoxy substituent adds a hydrogen-bond acceptor that may further influence metabolic enzyme recognition, making this compound a valuable tool for studying substituent effects on ketone reductase activity.

Analytical Method Development and Physicochemical Profiling Using the Ortho-Methoxy Cyclobutyl Ketone as a Reference Standard

With a well-characterized LogP of 2.8 and a boiling point of ~296 °C at 760 mmHg , cyclobutyl 2-methoxyphenyl ketone serves as a useful reference compound for calibrating reversed-phase HPLC gradient methods and for validating computational LogP prediction models for ortho-substituted aryl ketones. Its intermediate lipophilicity and distinct chromatographic behavior relative to both the unsubstituted cyclobutyl phenyl ketone (LogP ~2.6) and the para regioisomer (boiling point ~320 °C) make it suitable for use as a system suitability standard in method transfer protocols.

Cost-Conscious Multi-Gram Synthetic Intermediate Procurement

For research programs requiring multi-gram quantities of a cyclobutyl methoxyphenyl ketone as a synthetic intermediate, the ortho isomer (CAS 898790-42-6) represents the most economical choice among the three regioisomers. With pricing approximately 2.5–2.8× lower per gram than the para isomer from the same primary manufacturer (Fluorochem) , procurement of the ortho isomer can yield substantial cost savings in campaigns requiring ≥5 g of material, provided that the ortho substitution pattern is compatible with the downstream synthetic sequence.

Application
Selection Property
Validation Focus
Scaffold diversification via ortho-methoxy SNAr
Chelation-directed reactivity context
Regioselective C–C bond formation validation
Metabolism and toxicology probe studies
Cyclobutyl ketone core metabolic profile
Phase I biotransformation and metabolite ID review
Analytical method development and physicochemical profiling
LogP and boiling point context
HPLC method calibration and prediction model validation
Cost-conscious multi-gram intermediate procurement
Research-scale pricing context
Budget-compatible synthetic route economics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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